6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride is a heterocyclic compound that belongs to the class of pyrrolopyridazines. This compound is notable for its potential biological activities and applications in medicinal chemistry. Its molecular structure features a pyrrolopyridazine core, which is significant in the development of various pharmaceuticals.
This compound has been synthesized through various chemical methodologies, including cyclocondensation reactions and the use of hydrazine derivatives. The synthesis processes often involve starting materials such as substituted pyrroles and hydrazines, which are transformed into the target compound through multi-step reactions.
6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride is classified as a pyrrolopyridazine derivative. It exhibits characteristics typical of heterocyclic compounds, which are widely studied for their diverse biological activities.
The synthesis of 6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride typically involves several key steps:
One efficient synthesis method described involves a sequential three-step reaction process that includes:
The compound has a molecular formula of and a molecular weight of approximately 188.62 g/mol. Spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) are utilized to confirm its structure:
6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by substituents on the pyrrole ring and the presence of functional groups that can stabilize or destabilize intermediates during reactions .
The mechanism of action for compounds like 6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride is often linked to their ability to interact with biological targets such as enzymes or receptors.
Studies have indicated that related compounds exhibit varied biological activities depending on their structural modifications .
6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride typically appears as a solid at room temperature. Its solubility in water is enhanced by its hydrochloride form.
Key chemical properties include:
Relevant data from spectral analysis supports these properties:
6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride has several potential applications in scientific research:
Table 1: Key Synthetic Strategies for Pyrrolo[3,4-d]pyridazinone Core
Step | Reagents/Conditions | Key Intermediates | Yield (%) |
---|---|---|---|
N-Alkylation | Propargyl bromide, K₂CO₃, DMF, 65°C, 5h | 1-(Prop-2-yn-1-yl)-1H-pyrroles | 60-75 |
CuAAC Reaction | Organic azides, Cu(I), rt | Triazolylmethyl-pyrrole carboxylates | 80-92 |
[4+2] Cyclocondensation | Hydrazine·HCl, EtOH, reflux | 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-ones | 70-85 |
The core scaffold is efficiently constructed via a three-step sequence. Initial N-alkylation of polyfunctionalized pyrroles (e.g., methyl 4-acetyl-1H-pyrrole-3-carboxylate) with propargyl bromide under basic conditions (K₂CO₃/DMF, 65°C) introduces an alkyne handle for further functionalization. Subsequent [4+2] cyclocondensation with hydrazine·HCl in ethanol mediates ring closure to form the bicyclic pyrrolo[3,4-d]pyridazin-1-one system. This strategy achieves total yields up to 54% across all steps, with the cyclocondensation being particularly efficient (70–85% yield) due to the electrophilicity of the β-ketoester moiety [9].
The alkyne-functionalized intermediates undergo regioselective CuAAC reactions with diverse organic azides (e.g., benzyl azide, n-octyl azide) to incorporate 1,2,3-triazole units. This "click chemistry" step proceeds under mild conditions (Cu(I) catalyst, room temperature) with high yields (80–92%). Critically, the triazole group serves as a biocompatible spacer that enhances molecular interactions with biological targets through hydrogen bonding and π-stacking while improving metabolic stability. The methylene linker between the triazole and pyrrole rings provides conformational flexibility essential for target binding [9].
Aryl diversification at specific positions employs palladium-catalyzed cross-coupling. Miyaura borylation of halogenated intermediates generates boronic ester functionalities, which undergo Suzuki coupling with aryl/heteroaryl halides. This approach enables the installation of biaryl systems (e.g., pyridyl, benzodioxolyl) that modulate electronic properties and lipophilicity. The methodology is particularly valuable for synthesizing analogs bearing substituents incompatible with cyclocondensation conditions [4].
Table 2: SAR of Key Substituents in Pyrrolopyridazinone Derivatives
Position | Substituent | Effect on Bioactivity | Key Interaction |
---|---|---|---|
R³ | Unsubstituted phenyl | Optimal hydrophobic packing | π-π stacking with RIPK1 |
R³ | ortho-Fluoro phenyl | ↓ Activity (steric clash) | Disrupted allosteric pocket binding |
R³ | Cyclopropyl | Maintained activity (flexible hydrophobic group) | Hydrophobic pocket occupancy |
Linker | Triazolylmethylene | Enhanced target affinity | H-bonding/π-stacking |
Core | Cyclized pyrazolyl | ↑ Murine RIPK1 inhibition | Improved allosteric pocket fit |
SAR analyses reveal that substituents at the R³ position profoundly influence target binding. Unsubstituted phenyl rings exhibit superior activity compared to ortho-, meta-, or para-fluoro variants, attributed to optimal hydrophobic packing within enzyme pockets without steric hindrance. Replacement with small cycloalkyl groups (cyclopropyl, cyclobutyl) maintains potency, confirming that hydrophobic—rather than aromatic—interactions dominate. Conversely, bulky electron-withdrawing groups (e.g., trifluoromethyl) reduce activity by disrupting π-stacking or inducing conformational strain. In triazole-functionalized analogs, the 1,2,3-triazole moiety itself engages targets via dipole-dipole interactions and hydrogen bonding, while appended aryl groups fine-tune solubility and membrane permeability [4] [9].
Strategic cyclization of flexible chains dramatically enhances bioactivity. For RIPK1 inhibitors, incorporating the 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole core (via fusion of the allosteric binding fragment) boosts potency against murine RIPK1 by 10-fold compared to acyclic precursors. This cyclization rigidifies the molecule, pre-organizing it for high-affinity binding to the DLG-out conformation of RIPK1. Similarly, cyclocondensation to form the pyridazinone core enforces planarity, facilitating π-stacking with aromatic residues in enzyme active sites. These modifications address species-selectivity issues—e.g., compounds with unoptimized chains show activity in human cells but fail in murine models due to reduced flexibility of murine RIPK1’s allosteric pocket [4] [2] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: